6-methyl-3-Pyridineethanol

Description

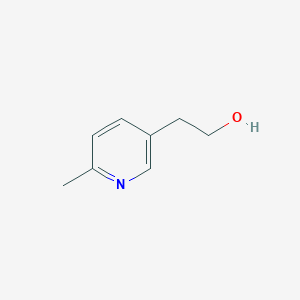

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZJKFRQNPDUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543979 | |

| Record name | 2-(6-Methylpyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100189-17-1 | |

| Record name | 6-Methyl-3-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100189-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Methylpyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Unassuming Architect in Modern Drug Discovery

An In-depth Technical Guide to 6-methyl-3-Pyridineethanol (CAS: 100189-17-1)

Authored by: A Senior Application Scientist

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that therapeutic endpoint is paved with crucial, often unsung, molecular architects known as intermediates. This compound (CAS: 100189-17-1) is a prime example of such a pivotal building block. Its unique structural features—a pyridine ring functionalized with both a methyl and a hydroxyethyl group—offer synthetic chemists a versatile scaffold for constructing complex molecules with tailored pharmacological profiles. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications and safe handling, designed for the discerning researcher and drug development professional.

Core Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-(6-methylpyridin-3-yl)ethanol, is a heterocyclic compound that serves as a key reactant in organic synthesis.[1] Its structure is foundational to its utility, providing two primary reactive sites: the nucleophilic nitrogen on the pyridine ring and the terminal hydroxyl group of the ethanol substituent.

A summary of its key computed and experimental properties is presented below, providing essential data for reaction planning and analytical characterization.

| Property | Value | Source |

| CAS Number | 100189-17-1 | [2] |

| Molecular Formula | C₈H₁₁NO | [2][3] |

| Molecular Weight | 137.18 g/mol | [2][3] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 38 °C | [1] |

| Boiling Point | 103 °C at 2 Torr | [1] |

| Density (Predicted) | 1.061 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.61 ± 0.10 | [1] |

| InChIKey | CRZJKFRQNPDUIV-UHFFFAOYSA-N | [2] |

Synthesis and Purification Strategy

While multiple proprietary methods exist for the industrial production of pyridine ethanol derivatives, a common and reliable laboratory-scale synthesis involves the reduction of a corresponding carboxylic acid ester.[4][5] This approach is favored for its high yields and the relative availability of starting materials. The causality behind this choice lies in the high selectivity of reducing agents like sodium borohydride for esters, especially when used in a robust solvent system, ensuring the integrity of the pyridine ring.[5]

Protocol 2.1: Synthesis via Reduction of Methyl 6-methylnicotinate

This protocol describes a standard procedure for the reduction of an aromatic ester to its corresponding alcohol.

Materials:

-

Methyl 6-methylnicotinate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 6-methylnicotinate in a mixture of anhydrous THF and methanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride portion-wise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution.

-

Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH₄.

-

Workup and Extraction: Concentrate the mixture under reduced pressure to remove the organic solvents. To the resulting aqueous residue, add saturated NaHCO₃ solution and extract the product with diethyl ether (3x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by silica gel column chromatography or vacuum distillation to achieve high purity (>95%).[3]

Analytical Characterization Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive analytical profile.

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: 3 aromatic protons with distinct chemical shifts and coupling patterns. Ethyl Protons: Two triplets corresponding to the two CH₂ groups. Methyl Protons: A singlet around 2.5 ppm. Hydroxyl Proton: A broad singlet, exchangeable with D₂O. |

| ¹³C NMR | Pyridine Carbons: 6 distinct signals in the aromatic region (approx. 120-160 ppm). Ethyl Carbons: Two signals in the aliphatic region. Methyl Carbon: One signal around 24 ppm. |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 137, corresponding to the molecular weight. Key Fragments: Peaks corresponding to the loss of H₂O, CH₂OH, and cleavage of the ethyl chain. |

| FT-IR | O-H Stretch: A broad absorption band around 3300 cm⁻¹ (alcohol). C-H Stretch: Peaks around 2850-3000 cm⁻¹ (aliphatic) and >3000 cm⁻¹ (aromatic). C=N/C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region (pyridine ring). |

Note: The spectral data presented are predictive and based on the chemical structure and data from analogous compounds such as 6-methyl-2-pyridinemethanol and 3-pyridinemethanol.[6][7][8]

Applications in Pharmaceutical Research and Development

The true value of this compound is realized in its application as a versatile pharmaceutical intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve solubility and engage in critical binding interactions with biological targets.[9]

Key Roles in Drug Discovery:

-

Scaffold for API Synthesis: It serves as a foundational piece for building more complex APIs. The hydroxyl group can be readily converted into other functional groups (e.g., esters, ethers, halides) or used as a handle for coupling reactions.

-

Pharmacokinetic Modification: The compound can be used to modify existing drugs to enhance their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Fragment-Based Drug Design (FBDD): As a functionalized pyridine, it is an ideal fragment for screening against protein targets to identify initial binding interactions, which can then be elaborated into potent leads.

-

Precursor for Targeted Therapies: Pyridine derivatives are integral to the synthesis of kinase inhibitors and other targeted therapies. For instance, related structures are key intermediates in the synthesis of COX-2 inhibitors like Etoricoxib.[10][11]

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. The information below is synthesized from available Safety Data Sheets (SDS).[12][13]

| Hazard Category | Description and Precautionary Statements |

| Health Hazards | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |

| Handling | Handle in a well-ventilated place.[12][13] Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[13] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[12][13] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[12][13] Keep apart from foodstuff containers or incompatible materials. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] Skin: Wash with plenty of soap and water.[14] Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14] Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14] |

Conclusion

This compound (CAS: 100189-17-1) represents more than just a catalog number; it is a versatile and enabling tool for the medicinal chemist. Its straightforward synthesis, predictable reactivity, and structurally significant scaffold make it an indispensable intermediate in the quest for novel therapeutics. Understanding its properties, synthesis, and safe handling is paramount for any research program aiming to leverage its potential in drug discovery and development.

References

- 1. This compound | 100189-17-1 [amp.chemicalbook.com]

- 2. This compound | C8H11NO | CID 13566816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. 6-METHYL-2-PYRIDINEMETHANOL(1122-71-0) 1H NMR [m.chemicalbook.com]

- 7. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Pyridinemethanol(100-55-0) 1H NMR [m.chemicalbook.com]

- 9. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 6-methyl-3-Pyridineethanol

An In-Depth Technical Guide to the Molecular Structure of 6-methyl-3-Pyridineethanol

This guide provides a comprehensive technical overview of this compound (CAS No: 100189-17-1), a pivotal heterocyclic building block in contemporary drug discovery and fine chemical synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the molecule's structural characteristics, physicochemical properties, and reactivity profile. The synthesis, purification, and detailed structural analysis are presented with an emphasis on the underlying scientific principles and methodologies that ensure experimental validity and reproducibility.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its favorable solubility profile.[1] this compound, a derivative of this class, presents a unique combination of a nucleophilic pyridine ring and a reactive primary alcohol. This bifunctionality makes it a versatile intermediate for constructing more complex molecular architectures.[2][3] Its strategic importance lies in its role as a key intermediate, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] This guide aims to provide a deep dive into the molecular and structural nuances of this compound, offering a foundational understanding for its effective application in research and development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing synthetic routes, purification protocols, and formulation studies.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(6-methylpyridin-3-yl)ethanol | [4] |

| CAS Number | 100189-17-1 | [4][5] |

| Molecular Formula | C₈H₁₁NO | [4] |

| Molecular Weight | 137.18 g/mol | [4] |

| Appearance | Yellow Solid | [6] |

| InChI | InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,6,10H,4-5H2,1H3 | [4] |

| SMILES | CC1=NC=C(C=C1)CCO | [4] |

Synthesis and Purification Workflow

While multiple synthetic routes to pyridine-ethanol derivatives exist, a highly effective and reproducible method involves the reduction of a corresponding carboxylic acid or its ester. The following protocol is a validated approach for the synthesis of analogous pyridine-ethanols and is proposed here for this compound.[7]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via the reduction of (6-methylpyridin-3-yl)acetic acid using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C8H11NO | CID 13566816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biomall.in [biomall.in]

- 6. 3-Pyridineethanol Properties, Uses, Safety, Suppliers & MSDS | Buy High-Purity 3-Pyridineethanol in China [pipzine-chem.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Synthesis of 6-methyl-3-pyridineethanol

Introduction

6-methyl-3-pyridineethanol, also known as 5-(2-hydroxyethyl)-2-methylpyridine, is a pivotal pyridine derivative with significant applications in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a pyridine ring that can be further functionalized, makes it a versatile building block in organic synthesis.[1][2] In the realm of drug discovery, this compound serves as a key intermediate in the synthesis of various biologically active molecules.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the rationale behind procedural choices, tailored for researchers and professionals in drug development.

Pathway 1: Reduction of (6-Methylpyridin-3-yl)acetic Acid and its Esters

One of the most direct and widely applicable routes to this compound involves the reduction of the corresponding carboxylic acid, (6-methylpyridin-3-yl)acetic acid, or its ester derivatives. The choice of reducing agent is critical and depends on factors such as the starting material (acid vs. ester), desired yield, and scalability.

Causality Behind Reagent Selection:

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and unselective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols.[3][4] Its high reactivity necessitates anhydrous conditions and careful handling due to its violent reaction with water.[3]

-

Borane Reagents (e.g., BH₃•THF): Borane and its complexes are effective at reducing carboxylic acids while being less reactive towards some other functional groups compared to LiAlH₄. This can offer improved selectivity in more complex molecules.

-

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce carboxylic acids or esters on its own. However, its reactivity can be enhanced by using it in combination with certain additives or solvents, such as methanol in a refluxing solvent like THF, providing a milder and safer alternative to LiAlH₄ for ester reduction.[5][6]

Protocol 1.1: Reduction of (6-Methylpyridin-3-yl)acetic Acid using LiAlH₄

This protocol is adapted from established procedures for the reduction of pyridine carboxylic acids.[7]

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) while cooling the flask in an ice bath.

-

Addition of Starting Material: (6-Methylpyridin-3-yl)acetic acid, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask to 0°C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Workup and Purification: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: Reduction of (6-Methylpyridin-3-yl)acetic Acid.

Data Summary for Reduction Pathways

| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| LiAlH₄ Reduction | Carboxylic Acid or Ester | LiAlH₄ | Anhydrous THF, reflux | High yield, reliable | Pyrophoric reagent, requires strict anhydrous conditions |

| Borane Reduction | Carboxylic Acid | BH₃•THF | Anhydrous THF, reflux | Milder than LiAlH₄, good selectivity | Reagent handling requires care |

| NaBH₄/MeOH | Ester | NaBH₄, Methanol | THF, reflux | Safer, cheaper reagent | Generally lower yields, only for esters |

Pathway 2: Grignard Reaction with Ethylene Oxide

This pathway constructs the ethanol side chain by reacting a Grignard reagent, derived from a halogenated 6-methylpyridine, with ethylene oxide. This method is a classic C-C bond-forming reaction that introduces a two-carbon hydroxyethyl group.[8][9]

Causality Behind the Strategy:

The Grignard reagent, acting as a strong nucleophile, attacks one of the electrophilic carbons of the strained epoxide ring of ethylene oxide. The subsequent ring-opening and acidic workup yield a primary alcohol with a carbon chain extended by two atoms.[10] The primary challenge lies in the preparation of the pyridine-based Grignard reagent, as the presence of the nitrogen atom can complicate the reaction.

Protocol 2.1: Synthesis from 3-Bromo-6-methylpyridine and Ethylene Oxide

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 3-bromo-6-methylpyridine in anhydrous THF is added dropwise to the magnesium suspension. The mixture is gently heated to initiate the formation of the Grignard reagent, which is then stirred at room temperature or gentle reflux until the magnesium is consumed.

-

Reaction with Ethylene Oxide: The Grignard reagent solution is cooled to a low temperature (e.g., -20°C to 0°C). A pre-cooled solution of ethylene oxide in anhydrous THF is then slowly added. It is crucial to maintain a low temperature to control the exothermic reaction and prevent polymerization of ethylene oxide.

-

Reaction Completion: The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to afford this compound.

Caption: Grignard pathway to this compound.

Pathway 3: Functionalization of 2,5-Lutidine

A conceptually different approach starts from 2,5-lutidine (2,5-dimethylpyridine) and involves the selective functionalization of one of the methyl groups. This route is more complex but can be advantageous if the starting material is readily available and cost-effective.

Causality Behind the Strategy:

The methyl groups on the pyridine ring can be activated for various transformations. One strategy involves the selective oxidation of one methyl group to an aldehyde, followed by a Grignard reaction with a methylmagnesium halide to form a secondary alcohol, which is then oxidized to a ketone and subsequently reduced. A more direct, albeit challenging, approach would be a controlled reaction with formaldehyde to introduce a hydroxymethyl group, analogous to the synthesis of other hydroxyethylpyridines.[2]

Protocol 3.1: Multi-step Synthesis via Selective Oxidation

This is a conceptual pathway as direct monofunctionalization can be low yielding.

-

Selective Oxidation: 2,5-Lutidine is oxidized using selenium dioxide (SeO₂) in a suitable solvent like 1,4-dioxane to yield 6-methyl-3-pyridinecarboxaldehyde.[11] This step requires careful control to minimize the formation of the dialdehyde.

-

Reduction to Methanol: The resulting aldehyde is reduced to 6-methyl-3-pyridinemethanol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Conversion to Halide: The alcohol is then converted to the corresponding halide (e.g., 6-methyl-3-(chloromethyl)pyridine) using a reagent like thionyl chloride (SOCl₂).

-

Cyanation and Hydrolysis: The halide is reacted with sodium cyanide to form the nitrile, (6-methylpyridin-3-yl)acetonitrile. Subsequent hydrolysis of the nitrile yields (6-methylpyridin-3-yl)acetic acid.

-

Final Reduction: The acetic acid derivative is then reduced to the target this compound as described in Pathway 1.

Caption: Multi-step synthesis from 2,5-Lutidine.

Pathway 4: Multi-step Synthesis via Sonogashira Coupling

For constructing molecular diversity and for syntheses where other methods fail, the Sonogashira coupling offers a powerful, albeit lengthy, alternative.[12] This palladium-catalyzed cross-coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13]

Causality Behind the Strategy:

This pathway builds the side chain incrementally. First, an ethynyl group is attached to the pyridine ring. This alkyne is then hydrated to form a ketone, which is subsequently reduced to the desired alcohol. This approach provides flexibility, as various substituted alkynes can be used to generate a library of related compounds.

Protocol 4.1: Sonogashira Coupling, Hydration, and Reduction

-

Sonogashira Coupling: 3-Bromo-6-methylpyridine is coupled with a protected alkyne, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent like THF.[14][15]

-

Deprotection: The trimethylsilyl (TMS) protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a base like potassium carbonate in methanol to yield 3-ethynyl-6-methylpyridine.

-

Hydration (Oxymercuration-Demercuration): The terminal alkyne is hydrated to the corresponding methyl ketone, 1-(6-methylpyridin-3-yl)ethan-1-one. This is typically achieved using mercury(II) sulfate in aqueous sulfuric acid.

-

Reduction: The resulting ketone is reduced to this compound using a reducing agent such as sodium borohydride (NaBH₄) in methanol.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

- 3. quora.com [quora.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. US6437120B1 - Process for preparing pyridinemethanol compounds - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 11. benchchem.com [benchchem.com]

- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. researchgate.net [researchgate.net]

physical and chemical properties of 6-methyl-3-Pyridineethanol

This guide provides a comprehensive overview of the physical and chemical properties of 6-methyl-3-pyridineethanol, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction

This compound, also known as 2-(6-methylpyridin-3-yl)ethanol, is a substituted pyridine derivative with significant applications in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable pyridine ring, makes it a versatile intermediate in the development of pharmaceutical agents and other fine chemicals. The pyridine moiety is a common scaffold in numerous approved drugs, and the introduction of a methyl group and an ethanol side chain allows for fine-tuning of steric and electronic properties, as well as providing a handle for further chemical transformations.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | --INVALID-LINK--[1] |

| Molecular Weight | 137.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 100189-17-1 | --INVALID-LINK--[1] |

| Appearance | Yellow Solid | --INVALID-LINK--[2] |

| Melting Point | 38 °C | --INVALID-LINK--[2] |

| Boiling Point | 103 °C at 2 Torr | --INVALID-LINK--[2] |

| Density (Predicted) | 1.061 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| pKa (Predicted) | 14.61 ± 0.10 | --INVALID-LINK--[2] |

| XLogP3 (Predicted) | 0.8 | --INVALID-LINK--[3] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[3] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[3] |

| Rotatable Bond Count | 2 | --INVALID-LINK--[3] |

Solubility Profile:

Part 2: Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring and the primary alcohol.

Caption: Chemical structure of this compound.

Reactivity of the Pyridine Ring:

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[1] This generally makes it less susceptible to electrophilic aromatic substitution compared to benzene, and when such reactions do occur, they typically proceed at the 3- and 5-positions. Conversely, the ring is more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[1] The presence of the electron-donating methyl group at the 6-position can influence the regioselectivity of these reactions.

Reactivity of the Hydroxyl Group:

The primary alcohol functional group is a versatile site for chemical modification. It can undergo a variety of reactions, including:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to facilitate substitution reactions.[6]

Part 3: Synthesis

A plausible synthetic route to this compound can be adapted from known procedures for similar compounds. One common approach involves the reduction of a corresponding carboxylic acid or ester derivative.

References

- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 2. This compound | 100189-17-1 [amp.chemicalbook.com]

- 3. This compound | C8H11NO | CID 13566816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Pyridinemethanol, 6-Fluoro-2-Methyl- | Properties, Uses, Safety Data, Synthesis & Supplier Info - Advanced Chemical Reference [pipzine-chem.com]

- 5. research.nu.edu.kz [research.nu.edu.kz]

- 6. Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6-methyl-3-Pyridineethanol in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 6-methyl-3-pyridineethanol (C8H11NO, MW: 137.18 g/mol [1]), a heterocyclic compound of interest in organic synthesis and medicinal chemistry.[2] Lacking extensive published quantitative solubility data, this document emphasizes the foundational principles and robust experimental methodologies required to predict, determine, and interpret the solubility of this molecule in a range of common organic solvents. We will explore the molecular structure's influence on solubility, present detailed protocols for both qualitative and quantitative assessment, and discuss the practical implications of these findings for laboratory and process chemistry.

Molecular Structure and its Implications for Solubility

Understanding the solubility of this compound begins with a thorough analysis of its molecular architecture. The molecule incorporates several key functional groups and structural features that dictate its interactions with various solvents.

-

Pyridine Ring: The core of the molecule is a pyridine ring. The nitrogen atom in the ring introduces polarity and possesses a lone pair of electrons, making it a hydrogen bond acceptor.[3] This feature suggests favorable interactions with polar solvents.

-

Ethanol Side Chain (-CH₂CH₂OH): The hydroxyl group of the ethanol substituent is a potent hydrogen bond donor and acceptor.[4] This group is the primary driver for solubility in polar protic solvents like alcohols and water.

-

Methyl Group (-CH₃): The methyl group attached to the pyridine ring is a non-polar, hydrophobic moiety.

-

Aromatic System: The π-electron system of the pyridine ring can engage in C–H···π and π-π stacking interactions, which can influence solubility in aromatic or other specific solvents.[5]

The molecule is, therefore, amphiphilic, possessing both polar (hydroxyl group, pyridine nitrogen) and non-polar (methyl group, aromatic ring) regions. This duality predicts a nuanced solubility profile, with significant solubility in polar solvents and potentially limited solubility in strictly non-polar hydrocarbon solvents. The general principle of "like dissolves like" serves as our primary guide for prediction.[6][7]

Caption: Figure 1: Key Molecular Features of this compound Influencing Solubility.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the qualitative solubility of this compound across different solvent classes. These predictions provide a rational basis for solvent selection in experimental workflows.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. The polarity of the pyridine ring also contributes favorably.[4] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The solvent's polarity and ability to act as a hydrogen bond acceptor will interact well with the solute's hydroxyl group and polar pyridine ring. Lack of solvent H-bond donation may slightly reduce solubility compared to protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | These solvents are less polar than alcohols or ketones. THF is expected to be a better solvent than diethyl ether due to its higher polarity and cyclic structure. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and can interact with the polar regions of the solute, but lack hydrogen bonding capabilities, which may limit high solubility. |

| Aromatic | Toluene, Benzene | Moderate to Low | Potential for π-π stacking between the solvent and the pyridine ring exists, but the highly polar hydroxyl group will disfavor dissolution in these non-polar environments.[5] |

| Non-Polar Aliphatic | Hexane, Heptane | Low / Insoluble | The significant polarity mismatch between the solute and these non-polar solvents will result in very poor solvation. The energy required to break the solute-solute hydrogen bonds cannot be recovered through weak van der Waals forces with the solvent.[4][7] |

Experimental Determination of Solubility: Protocols

Trustworthy solubility data is derived from rigorous experimental work. The following protocols provide step-by-step methodologies for both rapid qualitative assessment and precise quantitative determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is a fast, resource-efficient way to screen a range of solvents and confirm the predictions outlined in the table above.

Objective: To classify this compound as soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Methodology:

-

Preparation: Dispense 1.0 mL of the selected organic solvent into a clean, dry 4 mL glass vial.

-

Solute Addition: Accurately weigh approximately 10 mg of this compound (which is a solid at room temperature, m.p. 38 °C[2]) and add it to the vial.

-

Mixing: Cap the vial and vortex the mixture vigorously for 60 seconds.

-

Observation: Visually inspect the solution against a dark background.

-

Confirmation: If the substance appears soluble, add another 40 mg of solute (for a total of ~50 mg/mL) and repeat steps 3-4 to confirm solubility at a higher concentration.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility. It is a self-validating system because the continued presence of solid material ensures the solution remains saturated.

Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of this compound in a saturated solution of a specific solvent at a controlled temperature.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved at the end of the experiment to ensure equilibrium has been reached.

-

Equilibration: Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine how long it takes for the concentration to become constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved microscopic particles.

-

Quantification: Determine the concentration of this compound in the filtered aliquot using a validated analytical method, such as:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a stream of nitrogen or in a vacuum oven and weigh the remaining solid residue.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, create a calibration curve and measure the absorbance of a diluted sample.

-

High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Use a calibrated HPLC system to determine the precise concentration against known standards.

-

-

Data Reporting: Express the solubility as a mean and standard deviation from at least three replicate experiments.

References

- 1. This compound | C8H11NO | CID 13566816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 100189-17-1 [amp.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Profile of 6-methyl-3-Pyridineethanol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-methyl-3-pyridineethanol (C₈H₁₁NO), a key pyridine derivative with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data from a centralized database was not available at the time of writing, this guide presents a detailed prediction and interpretation of the expected spectra based on fundamental principles and spectral data of analogous structures. This approach provides a robust framework for researchers to understand, predict, and interpret the spectroscopic characteristics of this molecule.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique molecular architecture that dictates its spectroscopic behavior. The structure features a pyridine ring, a versatile heterocyclic aromatic system, substituted with a methyl group at the 6-position and an ethanol group at the 3-position. This combination of an aromatic core, an alkyl substituent, and a primary alcohol functional group gives rise to a distinct set of signals in NMR, characteristic absorption bands in IR, and a predictable fragmentation pattern in MS.

Molecular Structure:

Understanding the interplay of these structural features is paramount to interpreting the spectroscopic data accurately. The electron-withdrawing nature of the pyridine nitrogen, the electron-donating effect of the methyl group, and the characteristic signals of the ethanol chain all contribute to the overall spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the ethyl chain protons, the methyl protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Aromatic) | ~8.3 | s | - |

| H-4 (Aromatic) | ~7.5 | d | ~8.0 |

| H-5 (Aromatic) | ~7.1 | d | ~8.0 |

| -CH₂- (Ethanol) | ~3.9 | t | ~6.5 |

| -CH₂- (Ethanol) | ~2.9 | t | ~6.5 |

| -CH₃ (Methyl) | ~2.5 | s | - |

| -OH (Hydroxyl) | Variable (broad s) | s | - |

Expertise & Experience in Spectral Interpretation:

The predicted chemical shifts are based on the electronic effects within the molecule. The proton at the 2-position (H-2) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the aromatic ring current. The protons at the 4 and 5-positions will appear as doublets due to coupling with each other. The ethyl group protons will present as two triplets, a consequence of vicinal coupling. The methyl group protons, being attached to the aromatic ring, will appear as a singlet. The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent, and will likely appear as a broad singlet.[1][2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Aromatic) | ~158 |

| C-6 (Aromatic) | ~157 |

| C-4 (Aromatic) | ~137 |

| C-3 (Aromatic) | ~133 |

| C-5 (Aromatic) | ~121 |

| -CH₂- (Ethanol) | ~62 |

| -CH₂- (Ethanol) | ~35 |

| -CH₃ (Methyl) | ~24 |

Expertise & Experience in Spectral Interpretation:

The aromatic carbons exhibit chemical shifts in the typical downfield region for pyridines. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The carbons of the ethanol side chain and the methyl group appear in the upfield aliphatic region. These predicted values are instrumental for confirming the carbon framework of synthesized this compound.[4][5]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reliable data.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation:

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Diagram 1: NMR Experimental Workflow

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=N, C=C (Pyridine Ring) | 1600 - 1450 | Medium to Strong |

| C-O (Alcohol) | 1260 - 1000 | Strong |

Expertise & Experience in Spectral Interpretation:

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol group, its broadness resulting from hydrogen bonding.[6] The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear at their characteristic frequencies. The pyridine ring will exhibit several bands in the fingerprint region due to C=N and C=C stretching vibrations. A strong C-O stretching band will also be present, confirming the presence of the alcohol functionality.[7]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or transmission IR spectroscopy are suitable techniques.

Protocol for ATR-FTIR Spectroscopy:

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition:

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Diagram 2: ATR-FTIR Experimental Setup

References

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Reaction Mechanisms Involving 6-Methyl-3-Pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core reaction mechanisms involving 6-methyl-3-pyridineethanol, a versatile building block in modern organic synthesis and pharmaceutical development.[1] By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the knowledge to effectively utilize this important intermediate.

Introduction to this compound: A Key Synthetic Intermediate

This compound, with the CAS number 100189-17-1, is a bifunctional organic molecule featuring a pyridine ring substituted with a methyl group at the 6-position and an ethanol group at the 3-position. This unique arrangement of functional groups—a nucleophilic hydroxyl group and a pyridine ring with distinct electronic properties—makes it a valuable precursor in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its structural versatility allows for the precise introduction of specific functionalities, influencing the pharmacological profiles of drug candidates.[1]

The reactivity of this compound can be broadly categorized by the transformations of its two key functional moieties: the hydroxyl group of the ethanol substituent and the pyridine ring itself. Understanding the mechanistic underpinnings of these reactions is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

Reactions at the Hydroxyl Group: Gateway to Diverse Functionality

The primary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification. These reactions are fundamental in modifying the molecule's physical and chemical properties and for linking it to other molecular fragments.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 2-(6-methylpyridin-3-yl)acetaldehyde, or the carboxylic acid, 2-(6-methylpyridin-3-yl)acetic acid, depending on the choice of oxidant and reaction conditions.

A widely employed method for the mild oxidation of primary alcohols to aldehydes is the Swern oxidation. This reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered non-nucleophilic base, such as triethylamine (Et₃N). The mechanism is characterized by its low temperature requirements, which helps to prevent over-oxidation to the carboxylic acid.

The reaction proceeds through several key steps:

-

Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (typically -78 °C) to form a highly electrophilic chlorosulfonium salt. This intermediate is highly reactive and poised to react with the alcohol.

-

Formation of an Alkoxysulfonium Salt: The alcohol oxygen of this compound attacks the electrophilic sulfur atom of the chlorosulfonium salt, displacing a chloride ion and forming an alkoxysulfonium salt.

-

Ylide Formation and Elimination: A hindered base, such as triethylamine, removes a proton from the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular E2-like elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.

Caption: Swern Oxidation of this compound.

Experimental Protocol: Swern Oxidation of this compound

| Step | Reagent/Action | Conditions | Purpose |

| 1 | Add oxalyl chloride to a solution of DMSO in dichloromethane (DCM). | -78 °C, under inert atmosphere | Activation of DMSO to form the chlorosulfonium salt. |

| 2 | Add a solution of this compound in DCM dropwise. | Maintain at -78 °C | Formation of the alkoxysulfonium salt. |

| 3 | Add triethylamine. | Maintain at -78 °C for a short period, then warm to room temperature. | Deprotonation to form the ylide and subsequent elimination to the aldehyde. |

| 4 | Quench the reaction with water and perform an aqueous workup. | Room temperature | To remove water-soluble byproducts. |

| 5 | Purify the crude product by column chromatography. | Silica gel, appropriate eluent system | To isolate the pure 2-(6-methylpyridin-3-yl)acetaldehyde. |

Note: Specific quantities and reaction times would be dependent on the scale of the reaction and should be optimized accordingly.

Esterification: Formation of Pyridine-Containing Esters

Esterification of this compound is a common strategy to introduce a variety of functional groups or to link the pyridine moiety to other molecules. The resulting esters are often valuable intermediates in drug discovery.

For the esterification of primary alcohols under mild conditions with inversion of configuration (though not relevant for this achiral alcohol), the Mitsunobu reaction is a powerful tool. It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.

The key mechanistic steps are:

-

Phosphonium Salt Formation: Triphenylphosphine, a good nucleophile, attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.

-

Proton Transfer: The acidic proton of the carboxylic acid protonates the betaine, forming a phosphonium salt and the carboxylate anion.

-

Alkoxyphosphonium Salt Formation: The alcohol oxygen of this compound attacks the activated phosphorus atom, displacing the hydrazine derivative and forming an alkoxyphosphonium salt. This is a key step where the hydroxyl group is converted into a good leaving group.

-

Sₙ2 Displacement: The carboxylate anion, acting as the nucleophile, attacks the carbon bearing the alkoxyphosphonium group in an Sₙ2 fashion, leading to the formation of the desired ester and triphenylphosphine oxide.

Caption: Mitsunobu Esterification of this compound.

Etherification: Synthesis of Pyridyl Ethers

The synthesis of ethers from this compound provides another avenue for molecular elaboration. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.

This reaction proceeds via an Sₙ2 mechanism and involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile with a good leaving group.

The mechanism consists of two main steps:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of this compound, forming a nucleophilic alkoxide.

-

Sₙ2 Attack: The resulting alkoxide attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion in a concerted Sₙ2 reaction to form the ether.

The choice of a primary alkyl halide is crucial to favor the Sₙ2 pathway and avoid competing elimination reactions (E2), which can become significant with secondary and tertiary alkyl halides.[2][3]

Reactions of the Pyridine Ring: Modulating Electronic Properties

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution. The presence of the electron-donating methyl group at the 6-position and the electron-withdrawing (via induction) ethanol group at the 3-position further modulates this reactivity.

Electrophilic Aromatic Substitution

Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. When substitution does occur, it is generally directed to the 3- and 5-positions.

In the case of this compound, the 6-methyl group is an activating, ortho-, para-director, while the 3-ethanol group is a deactivating, meta-director. The interplay of these electronic effects, along with steric hindrance from the substituents, will determine the regioselectivity of electrophilic attack.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[4]

For this compound, the 6-position is already substituted. Therefore, nucleophilic attack would be expected to occur preferentially at the 2- and 4-positions. The presence of a good leaving group at one of these positions would be necessary for a successful substitution reaction.

Applications in the Synthesis of Etoricoxib

A prominent example of the application of a derivative of this compound is in the synthesis of Etoricoxib, a selective COX-2 inhibitor. The key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is synthesized from a 6-methylnicotinate derivative, highlighting the importance of this structural motif in medicinal chemistry. The synthesis involves reactions such as condensation and oxidation, which are analogous to the reactions discussed in this guide.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, offering multiple reaction pathways through its hydroxyl group and pyridine ring. A thorough understanding of the mechanisms of its key reactions—oxidation, esterification, etherification, and aromatic substitution—is essential for its effective utilization in the development of new pharmaceuticals and other complex organic molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this important intermediate.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 6-methyl-3-Pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 6-methyl-3-pyridineethanol (CAS No. 100189-17-1), a key intermediate in the synthesis of various pharmaceutical compounds. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous pyridine-containing structures and established principles of organic chemistry to predict its stability profile. We will delve into the intrinsic factors governing the stability of the substituted pyridine ring, explore potential degradation mechanisms under thermal stress, and present robust analytical methodologies for assessing its stability and characterizing its degradants. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of pharmaceuticals incorporating this important chemical entity.

Introduction to this compound: A Molecule of Pharmaceutical Significance

This compound, also known as 2-(6-methylpyridin-3-yl)ethanol, is a substituted pyridine derivative with the molecular formula C8H11NO. Its structure features a pyridine ring substituted with a methyl group at the 6-position and an ethanol group at the 3-position. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

The stability of such intermediates is a critical parameter throughout the drug development lifecycle. Understanding how this compound behaves under various stress conditions, especially thermal stress, is paramount for:

-

Process Optimization: Ensuring the integrity of the molecule during synthesis, purification, and formulation, which may involve elevated temperatures.

-

Storage and Shelf-life Determination: Establishing appropriate storage conditions to prevent degradation and ensure the long-term quality of the substance.

-

Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and ICH, which mandate thorough stability studies.

-

Safety Assessment: Identifying potential toxic degradation products that could compromise the safety of the final drug product.

This guide will provide the foundational knowledge and practical methodologies to address these critical aspects.

Intrinsic Stability of the this compound Scaffold

The thermal stability of this compound is governed by the interplay of its constituent parts: the pyridine ring and the ethanol substituent.

The Pyridine Ring: A Balance of Aromaticity and Reactivity

The pyridine ring is an aromatic heterocycle, which imparts a significant degree of stability. However, the nitrogen atom introduces a dipole moment and makes the ring electron-deficient, influencing its reactivity compared to benzene. The pyridine ring is generally resistant to oxidative degradation under mild conditions but can undergo reduction (hydrogenation) or radical-mediated decomposition at high temperatures. Theoretical studies on pyridine pyrolysis suggest that decomposition initiates with the cleavage of a C-H bond, forming pyridyl radicals, which then undergo ring-opening to yield various smaller molecules.

The Influence of Substituents: Methyl and Ethanol Groups

The methyl and ethanol groups attached to the pyridine ring play a crucial role in modulating its stability:

-

Methyl Group (at C-6): The electron-donating nature of the methyl group can slightly increase the electron density of the pyridine ring, potentially influencing its susceptibility to certain reactions. Its position adjacent to the nitrogen atom may also exert steric effects. Studies on substituted pyridiniums have shown that the nature and position of substituents can significantly impact alkaline stability.

-

Ethanol Group (at C-3): The hydroxyl group of the ethanol substituent is a primary site for potential degradation reactions. Alcohols can undergo dehydration to form alkenes or oxidation to form aldehydes and carboxylic acids. The stability of alcohols is also influenced by factors like temperature and the presence of catalysts.

Based on these structural features, the primary points of vulnerability for this compound under thermal stress are likely the C-C and C-O bonds of the ethanol side chain and, under more forcing conditions, the pyridine ring itself.

Methodologies for Assessing Thermal Stability

A combination of thermoanalytical techniques is essential for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides crucial information about the onset of decomposition, the temperature ranges of different degradation steps, and the mass of any residual material.

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min). Running the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere can provide insights into the role of oxygen in the degradation process.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve will show the temperatures at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks associated with decomposition. The onset temperature of the exothermic event can be taken as an indicator of the start of thermal decomposition.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Technique | Atmosphere | Value | Interpretation |

| Onset of Decomposition | TGA | Nitrogen | ~250 °C | Temperature at which significant mass loss begins in an inert atmosphere. |

| Onset of Decomposition | TGA | Air | ~230 °C | Lower onset temperature suggests oxidative degradation pathways. |

| Melting Point | DSC | Nitrogen | ~80-90 °C | Endothermic event indicating the solid-to-liquid phase transition. |

| Decomposition | DSC | Nitrogen | >250 °C | Exothermic event indicating the energy released during decomposition. |

Note: The values in this table are hypothetical and should be determined experimentally.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.

Experimental Design for Forced Degradation

A systematic approach to forced degradation involves exposing this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Protocol: Forced Degradation of this compound

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

-

Thermal Degradation (in solution): Heat the stock solution at an elevated temperature (e.g., 80 °C).

-

Thermal Degradation (solid state): Expose the solid compound to elevated temperatures in a controlled oven.

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Postulated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under different stress conditions.

Diagram 1: Postulated Degradation Pathways of this compound

Caption: Postulated degradation pathways of this compound under various stress conditions.

Analytical Methods for Stability Assessment and Degradant Identification

A robust, stability-indicating analytical method is essential to separate the parent compound from its degradation products and accurately quantify them.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is typically the method of choice for monitoring the stability of pharmaceutical compounds.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of polar and non-polar compounds.

-

Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

-

Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can resolve the main peak from all degradation products formed during forced degradation studies.

Identification of Degradation Products

Once the degradation products are separated by HPLC, their structures need to be elucidated.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for identifying unknown compounds. The mass spectrometer provides the molecular weight of the degradation products and fragmentation patterns that can be used to deduce their structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by NMR (¹H and ¹³C). NMR provides detailed information about the connectivity of atoms in the molecule.

Diagram 2: Workflow for Stability Testing and Degradant Identification

Caption: A typical workflow for assessing the stability and identifying degradation products of a pharmaceutical intermediate.

Conclusion and Future Perspectives

While direct experimental data on the thermal stability and degradation of this compound is not extensively available in the public domain, this guide provides a robust framework for its investigation. By leveraging knowledge of related pyridine compounds and employing systematic analytical methodologies, researchers can effectively characterize its stability profile. The protocols and postulated pathways outlined herein serve as a starting point for comprehensive stability studies, ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate. Further research involving detailed experimental studies on this compound is encouraged to validate the predictions made in this guide and to contribute to the broader understanding of the stability of substituted pyridine derivatives.

An In-depth Technical Guide to 6-Methyl-3-Pyridineethanol: Synthesis, Properties, and Applications in Drug Discovery

A Senior Application Scientist's Review of a Versatile Pharmaceutical Intermediate

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. 6-Methyl-3-pyridineethanol, a substituted pyridine derivative, has emerged as a crucial intermediate, offering a unique combination of structural features and reactivity that make it a valuable component in the medicinal chemist's toolbox. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, chemical and physical properties, potential biological activities, and applications in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(6-methylpyridin-3-yl)ethanol, is a heterocyclic compound with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] Its structure features a pyridine ring substituted with a methyl group at the 6-position and an ethanol group at the 3-position. This unique arrangement of functional groups imparts a desirable balance of polarity and lipophilicity, influencing its solubility and reactivity.

The presence of the basic pyridine nitrogen and the nucleophilic hydroxyl group on the ethanol side chain provides two reactive centers for chemical modification.[2] This dual functionality allows for a wide range of synthetic transformations, making it an adaptable scaffold for the construction of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 100189-17-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₁₁NO | --INVALID-LINK--[1] |

| Molecular Weight | 137.18 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | 2-(6-methylpyridin-3-yl)ethanol | --INVALID-LINK--[1] |

Synthesis of this compound

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost-effective sourcing.[3] Several synthetic routes can be envisaged for the preparation of substituted pyridine ethanols. Based on established organic chemistry principles, a highly plausible and efficient method for the synthesis of this compound is the hydroboration-oxidation of 2-methyl-5-vinylpyridine.

This two-step reaction proceeds with anti-Markovnikov regioselectivity, ensuring the hydroxyl group is added to the terminal carbon of the vinyl group, yielding the desired primary alcohol.[4][5][6]

Experimental Protocol: Synthesis via Hydroboration-Oxidation

This protocol is a representative procedure based on the well-established hydroboration-oxidation reaction of vinylpyridines.

Step 1: Hydroboration of 2-Methyl-5-vinylpyridine

-

Materials: 2-Methyl-5-vinylpyridine, Borane-tetrahydrofuran complex (BH₃•THF), anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-5-vinylpyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of BH₃•THF (1.1 eq) in THF via the dropping funnel under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Step 2: Oxidation of the Organoborane Intermediate

-

Materials: Aqueous sodium hydroxide (NaOH) solution, Hydrogen peroxide (H₂O₂).

-

Procedure:

-

Cool the reaction mixture from Step 1 back to 0 °C.

-

Slowly and carefully add an aqueous solution of NaOH (e.g., 3M).

-

Following the base addition, add hydrogen peroxide (30% aqueous solution) dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, multiplets for the aromatic protons on the pyridine ring, and two triplets for the methylene protons of the ethanol side chain, corresponding to a -CH₂-CH₂-OH system. The hydroxyl proton will likely appear as a broad singlet.

-